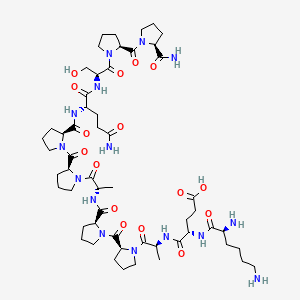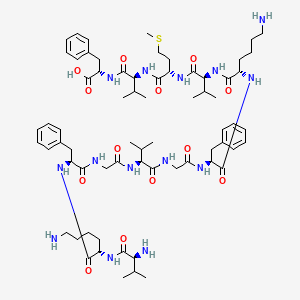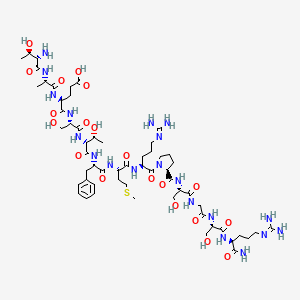
Clorocromato de quinolinio
Descripción general
Descripción
Quinolinium chlorochromate is a purum with an assay of ≥97.0% . It has an empirical formula of C9H7N · ClCrO3H and a molecular weight of 265.61 . It is used as a selective oxidation reagent for the oxidation of primary alcohols in the presence of secondary alcohols .
Synthesis Analysis
Quinolinium chlorochromate has been used as an efficient reagent for the oxidation of organic halides . The reaction kinetics revealed second-order kinetics with a first order in Alcohol and Cr (VI) reagent at constant bisulfate concentration .Molecular Structure Analysis
The molecular formation of Quinolinium chlorochromate was initially identified using empirical formula (Hill Notation): C9H7N · ClCrO3H . Further analysis of the crystal structure was done using X-ray diffraction .Chemical Reactions Analysis
Quinolinium chlorochromate has been used as an oxidizing agent for the oxidation of organic substrates . For instance, it has been used in the oxidation of organic sulfides, resulting in the formation of the corresponding organic sulfoxides .Physical and Chemical Properties Analysis
Quinolinium chlorochromate has a melting point of 127-130°C . It has a molecular weight of 265.61 and an MDL number of MFCD00077687 .Aplicaciones Científicas De Investigación
Oxidación de sustratos orgánicos
El clorocromato de quinolinio (QCC) es un oxidante de cromo (VI) significativo que se utiliza para la oxidación efectiva y selectiva de sustratos orgánicos en condiciones suaves. Se ha introducido como un nuevo reactivo de oxocromio (VI), agregándose a la lista selecta de agentes oxidantes en la síntesis orgánica .
Estudios de cinética y mecanismo
Trabajos recientes han destacado la cinética y el mecanismo de las reacciones que involucran QCC. Se utiliza para estudiar la velocidad a la que ocurren las reacciones y para comprender los pasos involucrados en la transformación de los sustratos .
Nitración aromática electrofílica
Los reactivos de QCC se utilizan para la nitración electrofílica in situ de compuestos aromáticos. Este proceso es esencial en la síntesis y desarrollo de fármacos antiinfecciosos .
Oxidación en investigación farmacéutica
La cinética de la oxidación del fenol por QCC en ácido acético acuoso conduce a la formación de quinona, una reacción importante en la investigación farmacéutica. La reacción es de primer orden con respecto tanto al fenol como al QCC y está catalizada por iones de hidrógeno .
Síntesis de compuestos nitroaromáticos
QCC se utiliza para la nitración aromática electrofílica eficiente utilizando nitrito de sodio y tiocianación utilizando tiocianato de amonio en diversas condiciones, incluidas las condiciones convencionales, ultrasónicas y de microondas asistidas sin disolvente .
Oxidación de alcoholes
Una de las transformaciones más importantes en los métodos de síntesis orgánica es la oxidación selectiva de alcoholes primarios y secundarios en sus correspondientes aldehídos/ácidos carboxílicos, donde QCC juega un papel crucial .
Mecanismo De Acción
Target of Action
Quinolinium chlorochromate (QCC) is primarily used as an oxidizing agent . Its primary targets are organic substrates, particularly those that can undergo oxidation reactions .
Mode of Action
QCC interacts with its targets through oxidation reactions . It is a chromium(VI) oxidant that effectively and selectively oxidizes organic substrates under mild conditions . The oxidation is first order with respect to both QCC and the organic substrate .
Biochemical Pathways
It is known that qcc plays a significant role in the oxidation of organic substrates . This suggests that it may influence various biochemical pathways involving these substrates.
Result of Action
The primary result of QCC’s action is the oxidation of organic substrates . This can lead to various molecular and cellular effects, depending on the specific substrate involved. For example, in the case of L-arabinose, a reducing sugar, the oxidation by QCC leads to the formation of corresponding oxoacids .
Action Environment
The action of QCC is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the oxidation rate of L-arabinose by QCC was found to be promoted by acid and remains unaffected by NaClO4 . Furthermore, the reaction is carried out in a 50% acetic acid-50% water mixture containing HClO4 and NaClO4 under pseudo-first order conditions .
Safety and Hazards
Direcciones Futuras
Quinolinium chlorochromate adds to the select list as the most significant recent chromium(VI) oxidant for the effective and selective oxidation of organic substrates under mild conditions . It has been used as an efficient reagent for electrophilic aromatic nitration using sodium nitrite and thiocyanation by using ammonium thiocyanate under conventional, ultrasonic and solvent-free microwave assisted conditions .
Análisis Bioquímico
Biochemical Properties
Quinolinium chlorochromate plays a crucial role in biochemical reactions, particularly in the oxidation of organic substrates . It has been used as an oxidant in the oxidation of L-arabinose . The nature of its interaction with enzymes, proteins, and other biomolecules primarily involves oxidation reactions .
Molecular Mechanism
The molecular mechanism of Quinolinium chlorochromate primarily involves its role as an oxidant. It has been reported to show second-order kinetics with a first order in both the oxidant and the substrate
Propiedades
IUPAC Name |
chromium;oxygen(2-);quinoline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQSXBMNHNODN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClCrNO3-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858357 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108703-35-1 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of quinolinium chlorochromate?
A1: Quinolinium chlorochromate has the molecular formula C9H7ClCrNO3 and a molecular weight of 275.60 g/mol.
Q2: Is there any spectroscopic data available for QCC?
A2: While specific spectroscopic data wasn't detailed in the provided research, QCC's purity is often assessed through iodometric titrations. [, , , ] Furthermore, researchers frequently utilize UV-Vis spectrophotometry to monitor reactions involving QCC by tracking the decrease in absorbance at a specific wavelength (e.g., 352 nm). [, , , , , , ]
Q3: How does quinolinium chlorochromate interact with organic substrates?
A3: QCC functions as a two-electron oxidant, meaning it accepts two electrons from the target molecule during the oxidation process. [, , , ] Studies indicate that the chromium center in QCC, initially in the +6 oxidation state, is reduced to the +4 oxidation state after the reaction. []
Q4: What is the general mechanism of oxidation by QCC?
A4: Research suggests QCC oxidations often proceed through a two-step mechanism:
- Complex Formation: QCC reversibly forms a complex with the substrate (e.g., an aldehyde). [, ]
- Product Formation: The complex decomposes in a rate-determining step to yield the oxidized product (e.g., a carboxylic acid) and a reduced chromium species. [, ]
Q5: Does the oxidation mechanism vary depending on the substrate?
A5: Yes, the specific mechanism can vary. For instance, QCC oxidation of aldehydes often involves a hydride ion transfer, [, ] while the oxidation of sulfides might involve the formation of a sulfenium cation intermediate. [] In the case of unsaturated compounds like alkenes, QCC can facilitate epoxidation reactions. [, ]
Q6: How does the solvent influence QCC oxidations?
A6: Solvent effects are significant. Studies show that solvents with lower dielectric constants tend to favor QCC oxidation reactions. [, , , , ] Research using multiparametric equations, like Taft's and Swain's equations, helps analyze the role of specific and nonspecific solvent-solute interactions. [, , , , ]
Q7: What types of reactions is quinolinium chlorochromate commonly used for?
A7: QCC finds extensive use in oxidizing various functional groups:
- Oxidation of Alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones. [, , , ]
- Oxidation of Aldehydes: Oxidizes aldehydes to their corresponding carboxylic acids. [, ]
- Oxidation of Sulfides: Transforms sulfides into sulfoxides. []
- Epoxidation of Alkenes: Facilitates the formation of epoxides from alkenes. [, ]
- Oxidation of Aldonitrones: Oxidizes aldonitrones in the presence of oxalic acid. []
Q8: Is quinolinium chlorochromate a selective oxidizing agent?
A8: QCC displays good selectivity in many reactions. For example, it can preferentially oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions. []
Q9: Are there any examples of QCC being used in a catalytic manner?
A9: While the provided research primarily focuses on stoichiometric applications of QCC, exploring its potential as a catalyst in various organic transformations would be an interesting avenue for further research.
Q10: Are there any safety concerns associated with handling quinolinium chlorochromate?
A10: As a chromium(VI) reagent, QCC warrants careful handling. Chromium(VI) compounds are known to be toxic and potentially carcinogenic. It is crucial to follow appropriate safety protocols, including using personal protective equipment and ensuring proper waste disposal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)
